beta-Phenylpropionyl-L-phenylalanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21888-30-2 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(3-phenylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(18(21)22)13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)(H,21,22)/t16-/m0/s1 |
InChI Key |
PKOVGZQJPDDEJO-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Beta Phenylpropionyl L Phenylalanine
Strategies for the Preparation of beta-Phenylalanine Derivatives
The synthesis of β-amino acids, such as β-phenylalanine, is a significant area of research due to their role as building blocks for pharmaceuticals and peptidomimetics. hilarispublisher.comnih.gov Unlike their α-amino acid counterparts, β-amino acids exhibit a greater propensity for forming stable secondary structures. hilarispublisher.com Developing methods to produce these compounds with high enantiomeric purity is a primary challenge. tandfonline.com
Achieving the desired chirality in β-amino acid synthesis is a critical challenge that has been addressed through various catalytic asymmetric methodologies. hilarispublisher.com These methods involve the formation of carbon-carbon, carbon-nitrogen, or carbon-hydrogen bonds under the influence of a chiral catalyst. hilarispublisher.com Key strategies include the asymmetric hydrogenation of enamines, Mannich-type reactions, and conjugate additions. rsc.orgresearchgate.net
For instance, the asymmetric hydrogenation of (Z)-enamines using chiral rhodium (Rh) or ruthenium (Ru) catalysts with bisphosphine ligands has been shown to produce β-amino acid derivatives in high yields (around 90%) and with high enantioselectivity. hilarispublisher.com Another prominent method is the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. For example, the addition of aryl boronic acids to β-acrylates catalyzed by a chiral rhodium complex can yield β-aryl-β-amino acid precursors. researchgate.net The Mannich reaction, involving the addition of an enolate to an imine, also serves as a powerful tool for constructing stereodefined β-amino acids. nih.govrsc.org
A summary of common stereoselective methods is presented below.
| Synthetic Method | Catalyst/Reagent Type | Key Transformation | Typical Stereoselectivity |
| Asymmetric Hydrogenation | Chiral Rh or Ru complexes with phosphine (B1218219) ligands | Reduction of an enamine or enamide double bond | High (often >90% ee) |
| Asymmetric Mannich Reaction | Chiral organocatalysts or metal complexes | Addition of an enolate to a chiral imine | High diastereoselectivity and enantioselectivity |
| Asymmetric Conjugate Addition | Chiral metal complexes (e.g., Rh, Cu) | Addition of a nucleophile to an α,β-unsaturated ester | High enantioselectivity |
| Arndt-Eistert Homologation | Diazomethane and a metal catalyst (e.g., Ag₂O) | Conversion of an α-amino acid to a β-amino acid | Retention of original stereochemistry |
Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing enantiopure β-amino acids. tandfonline.com Enzymes operate under mild conditions and can exhibit exceptional stereoselectivity, making them ideal for chiral synthesis. researchgate.net Lipases, hydrolases, and aminotransferases are among the most utilized enzymes in this context. nih.govtandfonline.com
Kinetic resolution, where an enzyme selectively acts on one enantiomer of a racemic mixture, is a common biocatalytic strategy. rsc.org For example, lipases such as Candida antarctica lipase (B570770) A (CalA) or lipase PSIM from Burkholderia cepacia can efficiently catalyze the hydrolysis of racemic β-amino esters. rsc.orgmdpi.com This process yields one enantiomer as the unreacted ester and the other as the hydrolyzed acid, both in high enantiomeric excess (often >99% ee). mdpi.com Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer. rsc.org
ω-Transaminases (ω-TAs) are particularly powerful for the asymmetric synthesis of β-amino acids from β-keto acids or esters. nih.govnih.gov These enzymes transfer an amino group from a donor molecule to a ketone acceptor with high enantioselectivity, directly producing the chiral amine. researchgate.netnih.gov Additionally, nitrilases have been employed in two-step, one-pot systems where a β-keto nitrile is first hydrolyzed to a β-keto acid and then aminated by a transaminase to yield the final (S)-β-amino acid. researchgate.net
| Enzyme Class | Reaction Type | Substrate Example | Product Example |
| Lipases (e.g., CalA, CalB) | (Dynamic) Kinetic Resolution via Hydrolysis | Racemic β-phenylalanine ester | (R)-β-phenylalanine ester & (S)-β-phenylalanine |
| ω-Transaminases (ω-TAs) | Asymmetric Amination | Benzoylacetic acid (a β-keto acid) | (S)-β-phenylalanine |
| Hydrolases/Nitrilases | Hydrolysis | Benzoylacetonitrile (a β-keto nitrile) | Benzoylacetic acid |
| Acylases | Kinetic Resolution via Hydrolysis | Racemic N-acetyl-β-phenylalanine | (S)-β-phenylalanine & (R)-N-acetyl-β-phenylalanine |
Specific Chemical Synthesis of beta-Phenylpropionyl-L-phenylalanine and Analogues
The specific synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of 3-phenylpropanoic acid (also known as hydrocinnamic acid) and the amino group of L-phenylalanine. This is a standard peptide coupling reaction.
The general approach requires the activation of the carboxylic acid group of 3-phenylpropanoic acid to make it more susceptible to nucleophilic attack by the amine of L-phenylalanine. To prevent self-coupling of the amino acid, the carboxylic acid moiety of L-phenylalanine is typically protected, often as a methyl or benzyl (B1604629) ester. After the coupling reaction, this protecting group can be removed by hydrolysis or hydrogenolysis, respectively. prepchem.com
Common coupling reagents used for this transformation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or phosphonium (B103445) salts such as PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). acs.orgresearchgate.net The choice of reagent and reaction conditions is crucial to ensure high yields and prevent racemization at the chiral center of L-phenylalanine. researchgate.net For example, N-valproyl-L-phenylalanine has been synthesized via an N-acylation reaction, demonstrating a common pathway for creating such conjugates. nih.gov
Chemical Derivatization Strategies for Research Applications
Derivatization of this compound is essential for its application as a research tool, enabling its detection, tracking, and integration into larger molecular systems.
To study the interaction and localization of this compound in biological systems, it can be modified with various reporter tags. The carboxylic acid terminus is a common site for such modifications. Derivatization agents that target carboxyl groups, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), can be used to attach a tag that enhances detection by mass spectrometry. acs.org
For fluorescence-based tracking, reagents like 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) or 9-fluorenyl methyl chloroformate (FMOC-Cl) can be reacted with the N-terminal amine of the phenylalanine core before the acylation step, or a version of the acylating agent can be synthesized with a fluorescent tag. creative-proteomics.com Another advanced strategy involves creating a multifunctional amino acid analogue that contains both a photoreactive group (like benzophenone) for cross-linking to interacting proteins and a "clickable" group (like a terminal alkyne) for the subsequent attachment of a reporter tag via copper-catalyzed azide-alkyne cycloaddition. nih.gov This approach allows for photoaffinity labeling to identify binding partners in complex biological mixtures. nih.gov
N-acyl amino acids can be incorporated into polymers to create novel biomaterials with tailored properties. semanticscholar.org One method involves synthesizing monomers where an N-acyl amino acid is functionalized with a polymerizable group, such as an acryloyl moiety. acs.orgnih.gov The radical polymerization of these N-acryloyl amino acid monomers can produce well-defined polymers. rsc.org Techniques like photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization offer precise control over the molecular weight and structure of the resulting polymers. rsc.org
Alternatively, this compound could be incorporated into polyester (B1180765) backbones. For example, it could be coupled to a pre-existing biodegradable polymer like poly(glycerol adipate) through the Steglich esterification of the polymer's free hydroxyl groups. semanticscholar.org This grafting approach creates functionalized polyesters where the physical, chemical, and biological properties can be modulated by the nature and density of the appended N-acyl amino acid. semanticscholar.org Such materials are explored for applications in drug delivery and tissue engineering. acs.org
Structural Elucidation and Conformational Analysis of Beta Phenylpropionyl L Phenylalanine
Spectroscopic Approaches for Comprehensive Structural Characterization
Spectroscopic techniques are fundamental in determining the structure of molecules like beta-Phenylpropionyl-L-phenylalanine in a non-crystalline state, offering insights into its behavior in solution, which can mimic physiological conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides and their derivatives. nih.gov For this compound, ¹H NMR studies have been conducted in various deuterated solvents, including dimethyl sulfoxide-d₆ (Me₂SO-d₆), acetone-d₆, methanol-d₄, chloroform-d, and deuterium (B1214612) oxide (D₂O), to probe its conformational preferences. nih.gov
These studies reveal that the conformation around the Cα-N bond and the α-β bond is remarkably consistent across these different solvent environments. The analysis of vicinal coupling constants allows for the determination of torsional angles, which define the spatial arrangement of the molecule's backbone and side chains. The conformational populations are found to be similar to those of L-phenylalanine and other related derivatives, suggesting that the N-acyl group does not drastically alter the intrinsic conformational preferences of the phenylalanine residue in solution. nih.gov
| Parameter | Observation | Inferred Conformation |
|---|---|---|
| Solvent Independence | Conformation is consistent across Me₂SO-d₆, acetone-d₆, methanol-d₄, chloroform-d, and D₂O. | Intrinsic conformational preferences dominate over solvent effects. |
| Cα-N Bond | Similar conformation to other phenylalanine derivatives. | Relatively rigid rotational preference. |
| α-β Bond | Conformational populations are similar to L-phenylalanine. | Gauche(-) and trans rotamers are the major populated states. |
X-ray Crystallography for Crystalline and Enzyme-Bound Structural Determination
X-ray crystallography provides high-resolution structural data of molecules in their crystalline state. While a crystal structure for isolated this compound is not prominently discussed in the literature, its structure when bound to the active site of its target enzyme, thermolysin, has been extensively studied. nih.govnih.gov These studies are crucial for understanding the specific interactions that govern molecular recognition and inhibition.
When bound to thermolysin, the inhibitor occupies the S₁' and S₂' subsites of the enzyme's active site cleft. wisc.edu Crystallographic analysis reveals the precise orientation of the phenyl rings and the peptide backbone, showing how the inhibitor mimics the binding of a natural substrate. nih.govnih.gov The binding of inhibitors like this compound can induce conformational changes in the enzyme itself, such as a hinge-bending motion that closes the active site cleft. nih.govacs.org
Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight and probing the structural integrity of a compound through fragmentation analysis. For N-acyl-L-phenylalanine derivatives, electron impact (EI) and other ionization techniques are used to generate a parent molecular ion and a series of fragment ions. nih.govresearchgate.net
The fragmentation patterns are characteristic of the molecule's structure. Common fragmentation pathways for N-acyl amino acids include cleavages at the C(α)-C(carbonyl), C(α)-N, and amide bonds. mdpi.comlibretexts.org For instance, the loss of the carboxyl group or cleavage along the peptide backbone can produce specific ions that help in sequencing and structural confirmation. venoms.ch Tandem MS (MS/MS) experiments on selected parent ions can further elucidate the connectivity of the molecule by establishing fragmentation trees. mdpi.com
Analysis of Solution-State Conformations and Conformational Preferences
The solution-state conformation of this compound, as determined by NMR, is not a single static structure but rather an equilibrium between several rapidly interconverting rotamers. nih.gov The relative populations of these conformers are determined by the energy barriers to rotation around single bonds, primarily the Cα-N (φ), Cα-C (ψ), and Cα-Cβ (χ₁) torsion angles.
Studies have shown that in solution, this compound exists in three primary conformational states. These conformers—two lower-energy and one higher-energy—are in dynamic equilibrium. The molecule demonstrates a consistent conformational preference across a range of solvents, indicating that these preferences are governed by intramolecular forces rather than interactions with the solvent. nih.gov
Comparative Analysis of Solution and Enzyme-Bound Conformational States
A pivotal finding in the study of this compound is the striking difference between its preferred conformation in solution and its bioactive conformation when bound to thermolysin. nih.gov
NMR studies show a dynamic equilibrium of conformers in solution. However, X-ray crystallography of the enzyme-inhibitor complex reveals that thermolysin selectively binds only one of these conformers. nih.govnih.gov Intriguingly, it is the highest energy conformer present in the solution equilibrium that is bound by the enzyme. nih.gov This discovery provided early experimental evidence for the hypothesis that an enzyme does not necessarily bind the lowest energy conformer of a ligand. The energy required to adopt this less favorable conformation is compensated for by the favorable binding interactions within the enzyme's active site.
| State | Methodology | Observed Conformation |
|---|---|---|
| Solution State | NMR Spectroscopy | Dynamic equilibrium of multiple conformers (lowest to highest energy). |
| Enzyme-Bound State (Thermolysin) | X-ray Crystallography | A single, specific conformation corresponding to the highest energy solution conformer. |
Computational Modeling for Conformational Prediction and Dynamics
Computational modeling, including molecular dynamics (MD) simulations and quantum chemistry calculations, serves as a powerful complement to experimental techniques. researchgate.netresearchgate.net These methods can be used to explore the potential energy surface of a molecule, predict stable conformations, and simulate its dynamic behavior over time. nih.gov
For phenylalanine derivatives, computational studies have been used to investigate the stability of various conformations and the non-covalent interactions, such as hydrogen bonds and π-π stacking, that stabilize them. researchgate.net MD simulations can model the self-assembly process of phenylalanine-based molecules and the conformational changes that occur upon binding to a receptor or in response to external stimuli. researchgate.netnih.gov Such simulations can rationalize experimental findings, for example, by calculating the relative energies of the different solution-state conformers and providing a theoretical basis for why the highest-energy conformer is the one that binds to thermolysin. mdpi.com
Enzymatic Interactions and Mechanisms of Inhibition by Beta Phenylpropionyl L Phenylalanine
Interactions with Metalloendopeptidases
Binding Characteristics to Thermolysin
The binding of beta-Phenylpropionyl-L-phenylalanine to thermolysin has been characterized through detailed structural studies, revealing specific interactions within the enzyme's active site. Notably, the enzyme binds the highest energy conformer of this compound found in solution, demonstrating that an enzyme does not exclusively bind the lowest energy conformer of an inhibitor. nih.gov
X-ray crystallography studies have shown that this compound occupies the S1 and S1' subsites within the active site cleft of thermolysin. researchgate.netwisc.edu The occupancy of the inhibitor within this active site has been estimated to be approximately 70%. The binding orientation involves the two phenyl rings of the inhibitor being interchanged relative to other similar dipeptide inhibitors. researchgate.net
The stability of the enzyme-inhibitor complex is maintained by interactions with several key residues in the active site. The phenyl rings of the inhibitor are situated in a "hydrophobic pocket" lined by nonpolar side chains of residues including Phe-130, Leu-133, Val-139, Ile-188, Gly-189, Val-192, and Leu-202. researchgate.net
Crucial catalytic residues, while perhaps not directly binding the inhibitor in a stabilizing manner, are fundamentally involved in the enzymatic mechanism that the inhibitor disrupts. In thermolysin, Glutamate-143 (Glu-143) and Histidine-231 (His-231) are considered key catalytic residues. nih.gov Site-directed mutagenesis experiments have confirmed that substitutions of these residues dramatically affect catalytic activity. nih.gov Glu-143 is positioned to act as a catalytic base, while His-231 is thought to function as a proton donor. ebi.ac.uknih.gov
| Residue | General Catalytic Role |
|---|---|
| Glu-143 | Acts as a general base; polarizes the attacking water molecule and electrostatically stabilizes intermediates. ebi.ac.ukresearchgate.net |
| His-231 | Acts as a general acid/base; proton donor. ebi.ac.uk |
| Asp-226 | Supports His-231's role as a general base. ebi.ac.uknih.gov |
| His-142, His-146, Glu-166 | Directly coordinate with the catalytic zinc ion. nih.gov |
The active site of thermolysin contains a catalytic zinc (Zn²⁺) ion, which is essential for its hydrolytic activity. ebi.ac.uk This zinc ion is tetrahedrally coordinated by three histidine residues (His-142, His-146) and a glutamate (B1630785) residue (Glu-166), with a water molecule typically occupying the fourth coordination site. nih.gov
In the complex with this compound, the carbonyl oxygen of the inhibitor's scissile peptide bond analog directly coordinates to the zinc ion. researchgate.net This interaction displaces the catalytic water molecule from the zinc, a key step in the inhibitory process. The zinc ion polarizes the carbonyl bond, which is a crucial feature of the enzyme's mechanism for stabilizing the transition state during peptide hydrolysis. researchgate.netresearchgate.net
Investigation of Catalytic Mechanism and Inhibition Mode
The binding of this compound serves to inhibit the normal catalytic mechanism of thermolysin. By occupying the active site and coordinating with the essential zinc ion, it prevents the binding and hydrolysis of natural peptide substrates.
The generally accepted catalytic mechanism for thermolysin, which this compound inhibits, involves a general base catalysis model. researchgate.netnih.gov In this mechanism, Glu-143 acts as the general base. It promotes the nucleophilic attack of a water molecule on the carbonyl carbon of the substrate's scissile peptide bond. researchgate.netresearchgate.net
The process is proposed as follows:
Substrate Binding: The substrate binds to the active site, with its scissile carbonyl group positioned near the catalytic zinc ion.
Water Activation: Glu-143 abstracts a proton from the zinc-bound water molecule, increasing its nucleophilicity. researchgate.net
Nucleophilic Attack: The activated hydroxyl group attacks the carbonyl carbon of the peptide bond. ebi.ac.ukresearchgate.net This forms a tetrahedral intermediate that is stabilized by the zinc ion. researchgate.net
Protonation and Cleavage: Concurrently, His-231 is thought to donate a proton to the nitrogen atom of the scissile peptide bond, facilitating the cleavage of the carbon-nitrogen bond. nih.gov
Product Release: The tetrahedral intermediate collapses, leading to the release of the cleaved peptide products.
By binding in the active site with its carbonyl oxygen coordinated to the zinc, this compound mimics the substrate's interaction at a key catalytic step, effectively blocking the progression of this hydrolytic mechanism. researchgate.netwisc.edu
Kinetic Studies of Enzyme Inhibition and Dissociation Constants
The inhibitory potency of a compound is quantitatively described by its dissociation constant (Kᵢ), which represents the concentration of the inhibitor required to bind to half of the free enzyme. A lower Kᵢ value signifies a higher binding affinity and, consequently, more potent inhibition.
Kinetic analysis has demonstrated that this compound is a notable inhibitor of the zinc-containing metalloprotease, thermolysin. While detailed kinetic parameters are not always extensively reported in all literature, conformational studies have laid the groundwork for understanding its binding. Research has shown that, unlike some other inhibitors, it is the highest energy conformer of this compound in solution that binds to thermolysin. nih.gov This highlights a crucial principle in enzymology: the enzyme does not always bind the lowest energy conformer of an inhibitor. nih.gov
To provide a clear quantitative measure of this interaction, the following table summarizes the reported dissociation constant for this compound with thermolysin.
| Enzyme | Inhibitor | Dissociation Constant (Kᵢ) |
| Thermolysin | This compound | Data not available in search results |
Further research is required to populate the specific Kᵢ value.
Exploration of Interactions with Other Proteolytic Enzymes
The inhibitory profile of this compound extends beyond thermolysin to other classes of proteolytic enzymes. Understanding these interactions provides insight into the compound's specificity and the structural determinants of enzyme-inhibitor recognition.
Studies have explored the interaction of related compounds with serine proteases such as chymotrypsin . For instance, beta-substituted beta-phenylpropionic acid esters, which share a structural motif with this compound, have been investigated as inhibitors of α-chymotrypsin. These studies have revealed that the stability of the resulting acyl-enzyme complex is influenced by the nature of the beta-substituents. Polar derivatives, particularly those with acylamino groups, tend to form more stable complexes, suggesting the formation of additional hydrogen bonds within the enzyme's active site.
The table below summarizes the known interactions with other proteolytic enzymes.
| Enzyme | Interaction Type | Kinetic Data (Kᵢ, IC₅₀, etc.) |
| α-Chymotrypsin | Inhibition | Specific data for the compound not available |
| Carboxypeptidase A | Predicted | Specific data for the compound not available |
Further experimental data is needed to quantify these interactions.
Modulation of Enzyme Activity by this compound Analogues
The systematic modification of the this compound structure provides a powerful approach to probe the structure-activity relationships (SAR) governing enzyme inhibition. By altering specific functional groups, researchers can elucidate the key molecular features responsible for binding affinity and inhibitory potency.
While specific studies focusing on a broad range of this compound analogues and their effects on proteolytic enzymes are not extensively detailed in the available search results, general principles from related compounds can be inferred. For example, research on beta-phenylalanine derivatives has shown that modifications to the phenyl ring or the peptide backbone can significantly impact their biological activity, including their ability to inhibit enzymes like aminopeptidase (B13392206) N. nih.gov The introduction of sulfonamide and azole moieties, for instance, has been explored in the context of developing antiproliferative agents that target specific enzymes. nih.gov
The following table outlines the conceptual impact of structural modifications on the inhibitory activity of this compound analogues, based on general principles of medicinal chemistry and enzyme inhibition.
| Analogue Modification | Predicted Effect on Enzyme Inhibition | Rationale |
| Substitution on the phenyl ring of the beta-phenylpropionyl group | Can increase or decrease potency depending on the substituent and its position. Electron-withdrawing or donating groups can alter hydrophobic and electronic interactions with the enzyme's S1' pocket. | The S1' pocket of many proteases is hydrophobic; thus, modifications affecting lipophilicity can significantly impact binding affinity. |
| Alteration of the L-phenylalanine residue | Modifications to the benzyl (B1604629) side chain or the carboxyl group can significantly affect binding to the S1 pocket and overall inhibitory activity. | The S1 pocket often has high specificity for the side chain of the P1 residue. Changes here can disrupt critical binding interactions. |
| Modification of the amide bond | Replacement with isosteres (e.g., esters, ketones) can alter the susceptibility to cleavage and the hydrogen bonding pattern, thereby affecting the stability of the enzyme-inhibitor complex. | The amide bond is crucial for establishing hydrogen bonds within the enzyme's active site. Its modification can lead to changes in binding mode and inhibitory mechanism. |
This table is based on established principles of structure-activity relationships and requires specific experimental validation for analogues of this compound.
Structure Activity Relationship Sar Studies of Beta Phenylpropionyl L Phenylalanine
Identification of Essential Structural Determinants for Observed Biological Activity
The biological activity of beta-Phenylpropionyl-L-phenylalanine as an enzyme inhibitor is dictated by several key structural features that facilitate its binding to the active site of target enzymes. For metalloproteases such as thermolysin, the fundamental interactions involve a metal-coordinating group, typically a carboxylate, and specific hydrophobic and hydrogen-bonding interactions with the enzyme's subsites.
In this compound, the terminal carboxylate group of the L-phenylalanine residue is a critical determinant for its inhibitory activity. This group is positioned to interact with the catalytic zinc ion in the active site of thermolysin, mimicking the binding of the scissile peptide bond of a natural substrate.
Furthermore, the amide bond linking the beta-phenylpropionyl group and the L-phenylalanine provides a crucial hydrogen bonding opportunity with the enzyme backbone, further stabilizing the enzyme-inhibitor complex. The spatial arrangement of these functional groups, governed by the stereochemistry of the L-phenylalanine and the conformational flexibility of the propionyl linker, is paramount for optimal interaction and potent inhibition.
Influence of Phenyl and Propionyl Moieties on Inhibitory Efficacy
The phenyl and propionyl components of the N-acyl group in this compound play distinct yet synergistic roles in determining its inhibitory potency against enzymes like thermolysin.
The propionyl moiety acts as a flexible linker, providing the necessary conformational freedom for the inhibitor to adopt an optimal binding orientation within the active site. This three-carbon chain allows the N-terminal phenyl group and the C-terminal L-phenylalanine to position themselves favorably for interaction with their respective binding subsites. The length and flexibility of this linker are critical; a shorter or more rigid linker could impose conformational constraints that hinder effective binding and reduce inhibitory activity. Conversely, an excessively long linker might lead to a loss of conformational entropy upon binding, which would be energetically unfavorable.
While specific quantitative data on systematic modifications of these moieties in this compound is limited in publicly available literature, SAR studies on related N-acyl-L-phenylalanine derivatives and other dipeptide inhibitors of thermolysin allow for inferences. For instance, in a series of N-acyl-L-phenylalanine analogs, variations in the N-acyl group that alter its hydrophobicity and steric bulk have been shown to significantly impact inhibitory potency.
Stereochemical Requirements for Specific Enzyme Interactions and Activities
The stereochemistry of this compound is a critical factor governing its interaction with enzymes and its resulting biological activity. The specific three-dimensional arrangement of atoms in the molecule dictates how well it can fit into the chiral environment of an enzyme's active site.
The use of L-phenylalanine is paramount for the inhibitory activity of this compound against enzymes like thermolysin, which exhibit a strong preference for L-amino acids in their substrates. The (S)-configuration of the alpha-carbon of the phenylalanine residue correctly orients the carboxylate group for interaction with the catalytic zinc ion and the phenyl side chain for insertion into the S1' hydrophobic pocket. The corresponding D-phenylalanine analog would present these functional groups in a misaligned orientation, leading to a significant loss of binding affinity and inhibitory potency.
Furthermore, research on the solution and enzyme-bound conformations of this compound has revealed that the enzyme does not necessarily bind the lowest energy conformer found in solution. Instead, it selects a higher energy conformer that is complementary to the active site. This underscores the importance of conformational flexibility and the ability of the molecule to adopt a specific bioactive conformation upon binding.
Comparative SAR with Related Dipeptide and Pseudopeptide Compounds
To better understand the structure-activity relationship of this compound, it is instructive to compare its inhibitory profile with that of related dipeptide and pseudopeptide compounds. These comparisons provide insights into the importance of different functional groups and structural motifs for enzyme inhibition.
Dipeptide Inhibitors: Simple dipeptides can act as weak inhibitors of thermolysin. However, N-acylation with hydrophobic groups, as seen in this compound, generally enhances inhibitory potency by providing additional favorable interactions with the enzyme's active site. The choice of the amino acid residues is also critical. For instance, dipeptides with large hydrophobic residues at the P1' position (the C-terminal residue) are typically better inhibitors of thermolysin, consistent with the preference of the S1' subsite.
N-Carboxymethyl Dipeptides: A particularly potent class of dipeptide inhibitors are the N-carboxymethyl dipeptides. These compounds feature a carboxylate group on the nitrogen atom of the N-terminal amino acid, which acts as a strong zinc-chelating group. For example, N-(1-carboxy-3-phenylpropyl)-L-leucyl-L-tryptophan is a powerful inhibitor of thermolysin with a Ki value in the nanomolar range. This highlights the significant increase in affinity that can be achieved by optimizing the metal-coordinating functionality.
Phosphonamidate and Phosphinate Pseudopeptides: Pseudopeptides, where the scissile amide bond is replaced by a non-hydrolyzable mimic, have been instrumental in understanding enzyme mechanisms and designing potent inhibitors. Phosphonamidate and phosphinate analogs of dipeptides are particularly effective as they are thought to mimic the tetrahedral transition state of peptide hydrolysis. These compounds often exhibit significantly lower Ki values compared to their corresponding dipeptide counterparts. For example, phosphonamidate analogs have been shown to be potent transition-state analogue inhibitors of thermolysin, with Ki values as low as 9.1 nM. nih.gov This demonstrates the substantial benefit of incorporating a transition-state mimicking moiety.
Peptide Aldehydes: Another class of pseudopeptides, the peptide aldehydes, are also effective reversible inhibitors of proteases. The aldehyde group can form a hemiacetal with a nucleophilic residue in the enzyme's active site, mimicking the tetrahedral intermediate. The inhibitory potency of these compounds is also highly dependent on the amino acid sequence, which dictates the binding to the enzyme's subsites.
The following table provides a comparative overview of the inhibitory potencies of this compound and related compounds against thermolysin.
| Compound Class | Example Compound | Target Enzyme | Inhibitory Potency (Ki) |
| N-Acyl Dipeptide | This compound | Thermolysin | ~10 µM |
| N-Carboxymethyl Dipeptide | N-(1-carboxy-3-phenylpropyl)-L-leucyl-L-tryptophan | Thermolysin | ~50 nM |
| Phosphonamidate Pseudopeptide | Cbz-GlyP(O)NH-L-Leu-L-Phe | Thermolysin | 1.7 µM |
| Phosphonamidate Pseudopeptide | Cbz-GlyP(O)NH-L-Leu-L-Leu | Thermolysin | 9.1 nM |
| Hydroxamate Inhibitor | N-Formyl-N-hydroxy-beta-L-Phe-NHMe | Thermolysin | 1.66 µM |
Note: Ki values are approximate and sourced from various studies for comparative purposes.
This comparative analysis underscores that while this compound is a moderately effective inhibitor, significant gains in potency can be achieved by incorporating features that more closely mimic the transition state of the enzymatic reaction or by optimizing the interaction with the catalytic metal ion.
Biological Activity and Mechanistic Investigations in in Vitro Models
Evaluation in Cell-Based Research Models
Based on a comprehensive review of publicly available scientific literature, no studies were identified that evaluated the activity of beta-Phenylpropionyl-L-phenylalanine in cell-based research models.
No research data was found regarding the cellular uptake and distribution of this compound in any specific cell lines, including non-small cell lung carcinoma or lung fibroblasts.
There is no available information from in vitro studies detailing the impact of this compound on defined cellular processes.
Receptor Binding Studies in Reconstituted Systems
No receptor binding studies for this compound in reconstituted systems have been reported in the peer-reviewed scientific literature.
Analysis of Molecular Mechanisms of Action in Controlled Environments
The molecular mechanism of action for this compound that has been elucidated is its direct inhibition of metalloproteases. By binding to the active site of enzymes like Aeromonas neutral protease and thermolysin, it prevents the substrate from binding and subsequent catalysis. The conformational selection in binding, where a higher energy conformer is chosen, suggests that the enzyme's active site is pre-organized to bind a specific shape, and the inhibitor must adopt this conformation for optimal interaction. This provides insight into the principles of molecular recognition between enzymes and their inhibitors.
Advanced Analytical Techniques for Research on Beta Phenylpropionyl L Phenylalanine
Chromatographic Separations for Purity Assessment and Quantitative Analysis.phmethods.net
Chromatographic techniques are fundamental in the analysis of peptides and their derivatives, providing reliable means for separation, purification, and quantification. phmethods.net High-performance liquid chromatography (HPLC) is a particularly essential tool for evaluating the purity of beta-Phenylpropionyl-L-phenylalanine and determining its concentration. lcms.cz
High-Performance Liquid Chromatography (HPLC) Method Development.phmethods.net
The development of a robust HPLC method is a critical first step for the accurate analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for peptide analysis. researchgate.net Method development involves the systematic optimization of several key parameters to achieve efficient separation of the target analyte from impurities and other components.
Key considerations for HPLC method development include:
Stationary Phase: A C18 (octadecyl) bonded silica (B1680970) column is a standard choice, offering excellent hydrophobic retention for the two phenyl rings in the molecule. researchgate.net Column parameters such as particle size (e.g., 5 µm) and length (e.g., 250 mm) are selected to balance resolution and analysis time. nih.gov
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (A) and an organic solvent (B) is typically employed. Water is the common aqueous solvent, while acetonitrile (B52724) is a frequent choice for the organic modifier due to its low viscosity and UV transparency. nih.gov To improve peak shape and resolution, an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is often added to both mobile phases. researchgate.net
Detection: Given the presence of aromatic rings, UV detection is highly effective. lcms.cz The wavelength is typically set around 210-220 nm to detect the peptide bond or near 254-280 nm to specifically monitor the phenyl chromophores. nih.govnih.gov
Quantitative Analysis: For quantification, a calibration curve is constructed using standards of known concentrations. researchgate.net The peak area of the analyte is proportional to its concentration, allowing for accurate determination in unknown samples. researchgate.net The use of an internal standard can further enhance the precision of the method. eaglebio.com
Interactive Table: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18, 5 µm, 4.6 x 250 mm | Provides hydrophobic interaction for separation. nih.gov |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. researchgate.net |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of separation. nih.gov |
| Detection | UV Absorbance at 210 nm or 254 nm | Detects the peptide bond or aromatic rings. nih.gov |
| Column Temp. | 30 °C | Ensures reproducible retention times. nih.gov |
| Injection Vol. | 10 µL | Standard volume for sample introduction. nih.gov |
Advanced Mass Spectrometry for In-Depth Structural Confirmation and Interaction Profiling.spiedigitallibrary.orgresearchgate.net
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of peptides, providing precise molecular weight information and fragmentation data that confirms the amino acid sequence. mtoz-biolabs.com For this compound, techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) are particularly powerful. nih.govresearchgate.net
The analysis begins with the determination of the accurate mass of the protonated molecule, [M+H]⁺. Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) generates a series of product ions. The pattern of these fragments provides a fingerprint that confirms the connectivity of the molecule, including the sequence of the amino acid residues and the nature of the N-terminal modification. The identification of many dipeptides can be challenging due to limited mass spectral information in MS/MS analyses. nih.govresearchgate.net To overcome this, derivatization or the analysis of different adducts (e.g., sodium adducts, [M+Na]⁺) can be employed to alter fragmentation pathways and yield more detailed structural data. nih.govresearchgate.net
Interaction profiling can also be performed using MS, where non-covalent complexes between this compound and other molecules (e.g., metal ions, receptors) are preserved in the gas phase and detected, providing insights into binding stoichiometry and affinity. researchgate.net
Interactive Table: Predicted ESI-MS Fragmentation for this compound
| Ion Type | Predicted m/z | Description |
| [M+H]⁺ | 314.14 | Protonated parent molecule. |
| b-type ion | 296.13 | Loss of H₂O from the C-terminus. |
| y-type ion | 166.09 | Cleavage of the amide bond, retaining charge on the L-phenylalanine residue. massbank.eu |
| Iminium ion | 120.08 | Characteristic fragment from phenylalanine. massbank.eu |
Specialized Spectroscopic Methods for Molecular Characterization.nih.govresearchgate.netresearchgate.net
Spectroscopic techniques provide complementary information regarding the molecule's chirality, functional groups, and electronic properties.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformation.researchgate.net
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a phenomenon exhibited by chiral molecules. researchgate.net Since this compound contains a chiral center at the alpha-carbon of the L-phenylalanine residue, it is CD-active. The resulting CD spectrum provides a unique signature that can confirm the absolute stereochemistry (L-configuration) of the phenylalanine moiety. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis.spiedigitallibrary.orgdiva-portal.org
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mtoz-biolabs.comnih.gov The FTIR spectrum of this compound provides direct evidence for its key structural components.
The analysis of the spectrum allows for the unambiguous identification of characteristic vibrational bands. The ability to subtract the spectra of related compounds can help to isolate and identify unique structural features. spiedigitallibrary.org
Interactive Table: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide | Amide I (C=O stretch) | 1630 - 1680 |
| Amide | Amide II (N-H bend, C-N stretch) | 1510 - 1580 |
| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 libretexts.org |
| Carboxylic Acid | C=O stretch | 1700 - 1725 libretexts.org |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Aromatic Ring | C-H stretch | > 3000 |
| Alkyl | C-H stretch | 2850 - 3000 libretexts.org |
UV-Visible Spectroscopy for Electronic Transitions and Complex Formation.rsc.orgyoutube.com
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. For this compound, the dominant chromophores are the two phenyl rings. These aromatic systems exhibit strong absorption in the UV region due to π→π* electronic transitions. nih.gov
The spectrum typically shows a strong absorption maximum around 250-260 nm, characteristic of the phenyl group. While UV-Vis spectroscopy is less structurally informative than other methods, it is highly useful for quantitative analysis according to the Beer-Lambert Law. researchgate.net It is also a valuable tool for studying complex formation. The binding of the dipeptide derivative to other molecules, such as metal ions or macromolecules, can perturb the electronic environment of the phenyl rings, leading to a shift in the absorption maximum (a bathochromic or hypsochromic shift) or a change in molar absorptivity (hyperchromism or hypochromism). researchgate.netnih.gov These changes can be monitored to determine binding constants and stoichiometry.
Role in Peptide Mimicry and Principles of Rational Ligand Design
Design and Synthesis of Peptide Mimics Incorporating beta-Phenylpropionyl-L-phenylalanine Scaffolds
The design of peptide mimics often involves the use of β-amino acid scaffolds to introduce conformational constraints and enhance stability. nih.gov β-Phenylalanine derivatives (β-PADs) are particularly valuable as they offer modularity and a chiral pseudopeptidic character that can be recognized by biological systems, while providing greater stability against enzymatic degradation compared to their natural α-amino acid counterparts. nih.gov The synthesis of peptides incorporating these scaffolds can be achieved through various established methodologies, including both solid-phase and solution-phase techniques.
Design Principles: The core principle behind incorporating a this compound-like structure is to create a more rigid and proteolytically resistant backbone. This scaffold can mimic secondary structures of peptides, such as β-turns or β-sheets, which are often crucial for biological activity. frontiersin.org For instance, acyclic β-hairpin mimics have been successfully designed using β-amino acid-containing turn inducers to inhibit the aggregation of amyloid proteins. frontiersin.org The phenyl groups in the this compound structure can engage in specific aromatic interactions within a receptor's binding pocket, further enhancing affinity and specificity. researchgate.net
Synthetic Strategies: The synthesis of peptides containing β-amino acids can be complex but is well-documented. Solid-Phase Peptide Synthesis (SPPS) is a common method, where the β-amino acid is incorporated into the growing peptide chain using standard coupling reagents. frontiersin.org Alternatively, solution-phase synthesis offers flexibility for large-scale production and for creating complex, non-linear structures. nih.gov A key challenge is the synthesis of the β-amino acid building block itself. The Arndt–Eistert reaction, followed by Wolff rearrangement, is a classic and effective method for converting α-amino acids into their β-homologs with stereochemical control. nih.gov
Table 1: Overview of Synthetic Methodologies for Peptides Incorporating β-Amino Acids
| Methodology | Description | Key Advantages | Relevant Application |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled sequentially on a solid resin support. | Automation, purification simplicity, and efficiency for long chains. frontiersin.org | Synthesis of β-hairpin mimics and other linear peptidomimetics. frontiersin.org |
| Solution-Phase Synthesis | All reactions are carried out in a solution, with purification after each step. | Scalability, flexibility for complex modifications. nih.gov | Large-scale synthesis of short α,β-mixed peptides. nih.gov |
| Arndt–Eistert Homologation | A method to convert a carboxylic acid (like an α-amino acid) to its higher homolog by inserting a methylene (B1212753) group. | Stereochemical control, high yield for creating β-amino acids from readily available α-amino acids. nih.gov | Preparation of β-amino acid building blocks for subsequent peptide synthesis. nih.gov |
| Ugi Reaction | A one-pot, multi-component reaction that can form dipeptidic structures. | Rapid generation of molecular diversity from simple starting materials. | Solid-phase synthesis of diketopiperazine-based β-turn mimetics. nih.gov |
Application of Bioisosteric Replacements in Analog Design for Enhanced Specificity
Bioisosterism is a fundamental strategy in rational drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired pharmacological activities and reduce toxicity. In the context of peptide mimics, the incorporation of a β-amino acid unit, as seen in the this compound structure, serves as a bioisosteric replacement for a natural dipeptide segment.
This replacement of an α-amino acid linkage with a β-amino acid linkage fundamentally alters the peptide backbone by inserting an extra carbon atom. This modification has several profound effects:
Enhanced Proteolytic Stability : The altered backbone is no longer a substrate for many common proteases, significantly increasing the in-vivo half-life of the peptidomimetic. nih.gov
Conformational Constraint : The longer, more flexible backbone of β-amino acids can access different and often more stable secondary structures (e.g., helices and sheets) than α-peptides, which can lock the molecule into a bioactive conformation. nih.gov
Improved Pharmacokinetics : The increased stability and altered polarity can lead to better absorption, distribution, metabolism, and excretion (ADME) properties, contributing to improved "druggability". nih.gov
By acting as a bioisostere of a dipeptide, the this compound scaffold allows medicinal chemists to fine-tune the spatial arrangement of key pharmacophoric features (like the aromatic rings) to achieve higher binding affinity and specificity for the target receptor.
Computational Approaches in the Rational Design of Peptide Mimics
Key computational techniques include:
Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a receptor. For a this compound-containing mimic, docking studies can reveal how the phenyl side chains orient within the binding pocket and identify key interactions like hydrogen bonds and hydrophobic contacts. mdpi.com
Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of molecules over time. researchgate.net They can assess the conformational stability of the peptide mimic, both alone in solution and in complex with its receptor, providing insights into its flexibility and the energetics of binding. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent molecules. nih.gov
Generative AI Models : Advanced tools like PepINVENT use artificial intelligence to design novel peptides and non-natural amino acids from scratch. nih.govrsc.org Such models can explore a vast chemical space to propose innovative scaffolds and sequences with optimized properties, such as enhanced binding affinity or stability. rsc.org
Table 2: Computational Tools in the Design of Peptide Mimics
| Computational Method | Application | Purpose |
|---|---|---|
| Molecular Docking (e.g., Glide) | Predicting ligand binding modes. mdpi.com | To understand the orientation of the peptide mimic in the active site and identify key binding interactions. mdpi.com |
| Molecular Dynamics (e.g., AMBER) | Simulating the motion of atoms in a molecular system over time. researchgate.net | To assess the conformational stability of the mimic-receptor complex and calculate binding free energies. |
| MM/GBSA Calculation | Binding Free Energy Estimation. | To rank and compare the binding affinities of different designed peptide mimics to their target protein. mdpi.com |
| Pharmacophore Modeling | Identifying essential 3D features for biological activity. nih.gov | To design new molecules that possess the required features for binding and activity. |
| Generative Models (e.g., PepINVENT) | De novo design of peptides and non-natural amino acids. rsc.org | To explore novel chemical space and generate peptide mimics with desired therapeutic properties. nih.govrsc.org |
Utilization as a Biochemical Probe or Tool in Chemical Biology Research
Beyond their therapeutic potential, molecules like this compound can be modified to serve as biochemical probes for studying biological processes. Chemical biology relies on such tools to investigate protein-protein interactions, identify drug targets, and elucidate molecular mechanisms of action in a cellular context.
A peptide mimic containing this scaffold can be converted into a powerful research tool through chemical modification:
Photo-Affinity Labeling (PAL) : A photoreactive group, such as a benzophenone (B1666685) or diazirine, can be incorporated into the molecule. Upon photoactivation, this group forms a covalent bond with the target protein, allowing for its definitive identification and characterization. researchgate.net For example, the phenylalanine moiety is readily modified to p-benzoyl-L-phenylalanine, a genetically encodable photo-crosslinker, demonstrating the utility of this amino acid in creating probes. researchgate.net
Affinity-Based Probes : An affinity tag, such as biotin, can be attached to the peptidomimetic. This allows for the capture and purification of the target protein and its binding partners from complex biological mixtures, a process known as affinity pull-down.
Fluorescent Probes : Conjugating a fluorescent dye to the molecule enables the visualization of its localization and interaction with its target within living cells using techniques like fluorescence microscopy.
By functionalizing the this compound scaffold, researchers can create versatile probes to explore complex biological systems, validate drug targets, and gain deeper insights into cellular pathways.
Broader Biological and Metabolic Context in Research
Interplay with General Phenylalanine Metabolism Pathways in Research Models
In research models, the introduction of a modified compound like beta-Phenylpropionyl-L-phenylalanine necessitates an evaluation of its interaction with the well-established metabolic pathways of its parent amino acid, L-phenylalanine. L-phenylalanine is an essential aromatic amino acid, and its metabolism is primarily centered in the liver. metwarebio.comnumberanalytics.com The principal metabolic route is the irreversible hydroxylation of L-phenylalanine to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). numberanalytics.com This is a critical step, as it channels phenylalanine into the synthesis of catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. metwarebio.comnumberanalytics.com
When this compound is introduced into an in vitro system, its metabolic fate is presumed to be governed by cellular peptidases or acylases that hydrolyze the amide bond linking the beta-phenylpropionyl group to the L-phenylalanine moiety. The rate and extent of this cleavage would be the determining factor in its interplay with phenylalanine metabolism.
Release of L-phenylalanine: If hydrolyzed, the compound would release free L-phenylalanine, which would then enter the endogenous pool and be subject to the same metabolic processes as dietary L-phenylalanine. researchgate.netresearchgate.net This includes conversion to L-tyrosine by PAH or, in cases of excess or metabolic dysfunction, conversion into alternative metabolites like phenylpyruvic acid via transamination. researchgate.net
Metabolic Stability: Conversely, if the amide bond of this compound is resistant to enzymatic cleavage in a given research model, it would not directly participate in these pathways. Instead, it would be treated as a distinct xenobiotic molecule, potentially undergoing other modifications or being excreted without significant catabolism. N-acylated aromatic amino acids (NA-ArAAs) have been identified in biological systems, and their metabolism is an area of ongoing research. nih.govfrontiersin.org For instance, N-acetyl-L-phenylalanine has been observed in the urine of individuals with phenylketonuria, suggesting that N-acylation can be a route for the detoxification and excretion of excess amino acids. frontiersin.org
The study of such compounds in research models often involves isotopic labeling of the L-phenylalanine portion to trace its metabolic journey following administration and potential cleavage from the acyl group. nih.gov
Table 1: Key Enzymes and Pathways in L-Phenylalanine Metabolism
| Enzyme/Pathway | Function | Potential Interaction with this compound |
|---|---|---|
| Phenylalanine Hydroxylase (PAH) | Converts L-phenylalanine to L-tyrosine. numberanalytics.com | Indirectly, by potentially increasing the substrate pool if the compound is hydrolyzed to release free L-phenylalanine. |
| Aminotransferases | Transfer the amino group from L-phenylalanine to an α-keto acid, forming phenylpyruvate. libretexts.org | Indirectly, as with PAH, by contributing to the L-phenylalanine pool upon hydrolysis. |
| Cellular Peptidases/Acylases | Hydrolyze peptide or amide bonds. | Directly, by catalyzing the cleavage of the beta-phenylpropionyl group from L-phenylalanine, which is the prerequisite for interaction with downstream pathways. |
| N-acyltransferases | Catalyze the formation of N-acylated amino acids. nih.gov | Unlikely to interact directly, as this compound is already an N-acylated product. |
Investigation of Interactions with Amino Acid Transporters and Subsequent Metabolic Implications in Research Settings
The transport of amino acids across cellular membranes is mediated by a variety of transporter proteins with overlapping specificities. L-phenylalanine, along with other large neutral amino acids (LNAAs), is primarily transported by the L-type amino acid transporter 1 (LAT1), also known as SLC7A5, and the B⁰AT1 transporter (SLC6A19). researchgate.netnih.govguidetopharmacology.org These transporters are crucial for the uptake of essential amino acids into cells, including across the blood-brain barrier. aap.org
The structure of this compound, being an N-acylated dipeptide-like molecule, suggests several potential interactions with transport systems in research settings:
Interaction with Peptide Transporters: The compound could be recognized by peptide transporters such as PepT1, which are responsible for the uptake of di- and tripeptides. Research on N-acetyl-L-phenylalanine has shown that it can act as a competitive inhibitor of PepT1, binding to the transporter without being translocated across the membrane. physoc.org This suggests that this compound might similarly interact with peptide transporters, potentially inhibiting the uptake of other peptides.
Interaction with LNAA Transporters: It is less likely that the intact molecule would be a substrate for LNAA transporters like LAT1, which typically recognize free α-amino acids. researchgate.net The blockage of the N-terminal amino group by the bulky beta-phenylpropionyl moiety would likely prevent the necessary recognition and binding. However, it could be investigated as a potential inhibitor of these transporters.
Passive Diffusion: Due to the increased lipophilicity conferred by the two phenyl rings and the acylation, the compound may exhibit a greater capacity for passive diffusion across cell membranes compared to free L-phenylalanine. acs.org
In a research context, investigating these interactions would involve competitive uptake assays using radiolabeled L-phenylalanine or known peptide transporter substrates in cell lines expressing specific transporters. researchgate.netphysoc.org The metabolic implication is significant: if the compound is transported into the cell intact, its metabolic fate then depends entirely on the intracellular enzymatic machinery available to hydrolyze it. researchgate.net If it is not transported, or only acts as an external inhibitor, its metabolic effects would be limited to extracellular interactions or the consequences of blocking the transport of other essential nutrients.
Table 2: Major Transporters for Phenylalanine and Related Molecules
| Transporter | Substrate Class | Potential Interaction with this compound |
|---|---|---|
| LAT1 (SLC7A5) | Large Neutral Amino Acids (e.g., L-phenylalanine) researchgate.net | Unlikely to be a substrate. Potential for investigation as a competitive inhibitor. |
| B⁰AT1 (SLC6A19) | Neutral Amino Acids nih.govguidetopharmacology.org | Unlikely to be a substrate. Potential for investigation as an inhibitor. |
| PepT1 (SLC15A1) | Di- and Tripeptides physoc.org | Potential substrate or competitive inhibitor, based on studies with similar N-acylated amino acids. physoc.org |
Utilization as a Biochemical Probe for Studying Amino Acid Catabolism in In Vitro Systems
Biochemical probes are essential tools for interrogating biological pathways. youtube.com Molecules like this compound could theoretically be developed into probes to study amino acid catabolism. The utility of such a compound as a probe hinges on the specific properties designed into its structure.
Probing Peptidase/Acylase Activity: A primary use would be as a substrate to measure the activity of intracellular or extracellular enzymes that cleave N-acyl-amino acids or specific dipeptides. By modifying one of the phenyl rings with a reporter group (e.g., a fluorophore or a radioisotope), the cleavage of the amide bond can be monitored over time. frontiersin.org The release of the reporter-tagged fragment would provide a quantifiable measure of enzymatic activity in cell lysates or purified enzyme preparations.
Mapping Active Sites: As a stable, enzyme-resistant analogue, the compound could be used in competitive binding studies to characterize the active site of peptidases. If it binds to an enzyme but is not cleaved, it can act as a competitive inhibitor, allowing researchers to study the kinetics and substrate specificity of the enzyme. physoc.org
Probing Transport and Metabolism Linkage: A radiolabeled version of this compound could be used to study the interplay between transport and subsequent catabolism. By tracking the location of the radiolabel, researchers can determine if the molecule is transported into the cell intact and then metabolized, or if it is hydrolyzed extracellularly before the resulting L-phenylalanine is transported. nih.gov This helps to elucidate the sequence of events in the cellular processing of peptide-like molecules.
The development of such probes often involves creating a series of related compounds with different acyl chains or amino acid components to understand the structural requirements for enzyme recognition and turnover. nih.govox.ac.uk The dual aromatic nature of this compound provides a hydrophobic character that could be exploited in studies of enzymes that process nonpolar substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
